molecular formula C13H17N3OS B11765200 4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765200
M. Wt: 263.36 g/mol
InChI Key: IYBFEQQXNFLYRM-UHFFFAOYSA-N
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Description

4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted hydrazine with a phenoxymethyl-substituted isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the formulation of agrochemicals and pesticides due to its biological activity against various pests and pathogens.

Mechanism of Action

The mechanism of action of 4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cytochrome P450, which are involved in the metabolism of various substrates. Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its phenoxymethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

4-butyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H17N3OS/c1-2-3-9-16-12(14-15-13(16)18)10-17-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,18)

InChI Key

IYBFEQQXNFLYRM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)COC2=CC=CC=C2

Origin of Product

United States

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